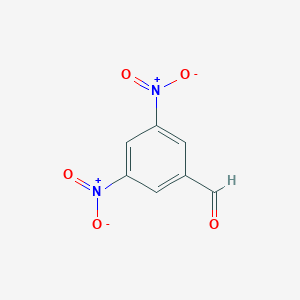

3,5-Dinitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNWTBGSOCMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364830 | |

| Record name | 3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14193-18-1 | |

| Record name | 3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dinitrobenzaldehyde chemical properties and structure

A Technical Guide to 3,5-Dinitrobenzaldehyde: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal aromatic aldehyde whose rigid structure and reactive functional groups make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. With its utility in the construction of novel heterocyclic compounds, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates essential data, experimental procedures, and safety information to support its effective use in a laboratory setting.

Chemical Structure and Identifiers

This compound's structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1 and two nitro groups (-NO₂) at positions 3 and 5. This substitution pattern significantly influences the molecule's reactivity, particularly the electrophilic nature of the aromatic ring and the aldehyde carbon.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14193-18-1[1] |

| Molecular Formula | C₇H₄N₂O₅[1] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C=O[1][2] |

| InChI | InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H[1] |

| InChIKey | YCTNWTBGSOCMRO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The dual nitro groups contribute to its high melting point and thermal stability.

| Property | Value |

| Molecular Weight | 196.12 g/mol [1] |

| Appearance | Tan to brown solid[3] |

| Melting Point | 85–87 °C (purified)[3] |

| Boiling Point | 323.9 ± 32.0 °C (Predicted) |

| Density | 1.571 g/cm³ (Predicted) |

| Topological Polar Surface Area | 109 Ų[1] |

Synthesis and Experimental Protocols

The most reliable and widely cited synthesis of this compound is the selective reduction of 3,5-dinitrobenzoyl chloride. The use of a sterically hindered hydride reagent, lithium aluminum tri-tert-butoxyhydride, is crucial for stopping the reduction at the aldehyde stage and preventing further reduction to the corresponding alcohol.

Experimental Protocol: Reduction of 3,5-Dinitrobenzoyl Chloride[3]

This procedure is adapted from Organic Syntheses.

Objective: To synthesize this compound by the selective reduction of 3,5-dinitrobenzoyl chloride.

Reagents and Equipment:

-

3,5-Dinitrobenzoyl chloride (115.0 g, 0.499 mol)

-

Lithium aluminum tri-tert-butoxyhydride (140.0 g, 0.551 mol)

-

Anhydrous diethylene glycol dimethyl ether ("diglyme") (950 ml)

-

Benzene (900 ml)

-

Concentrated Hydrochloric Acid (150 ml)

-

Saturated aqueous Sodium Chloride

-

Aqueous 2% Sodium Hydrogen Carbonate

-

Anhydrous Sodium Sulfate

-

Activated Charcoal

-

3-L three-necked, round-bottomed flask with mechanical stirrer, dropping funnel, and low-temperature thermometer

-

Dry ice/2-propanol cooling bath

-

Dry nitrogen atmosphere

Procedure:

-

Preparation of the Acid Chloride Solution: Under a dry nitrogen atmosphere, add 3,5-dinitrobenzoyl chloride to 500 ml of dry diglyme (B29089) in the reaction flask. Stir vigorously and cool the solution to -78 °C using a dry ice/2-propanol bath.

-

Preparation of the Reducing Agent: In a separate flask, prepare a solution of lithium aluminum tri-tert-butoxyhydride in 450 ml of dry diglyme. Filter the suspension under nitrogen to remove any particulates.

-

Reduction Reaction: Transfer the clear hydride solution to the dropping funnel. Add the solution dropwise to the cooled, stirred acid chloride solution, maintaining the internal temperature between -78 °C and -68 °C. The addition typically takes 75-100 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.

-

Quenching and Work-up: Pour the cold reaction mixture slowly into a beaker containing 150 ml of concentrated HCl, 300 ml of saturated NaCl, and 150 g of ice.

-

Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Extract the aqueous layer with several portions of benzene (totaling 900 ml).

-

Washing: Combine the initial organic layer and the benzene extracts. Wash successively with 1-L portions of water containing 10 ml of concentrated HCl, followed by 100-ml portions of 2% sodium hydrogen carbonate solution until the washings are basic.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal, and filter. Concentrate the filtrate under reduced pressure to yield crude this compound as a tan solid.

-

Final Purification: Triturate the crude solid with cold dry diethyl ether to yield a purified product with a melting point of 85–87 °C.

Reactivity and Applications in Drug Development

This compound is a versatile building block, primarily used as a reagent for synthesizing more complex molecules.

-

Synthesis of N-Heterocycles: It is a key precursor for producing substituted N-heterocycles, many of which exhibit antibacterial activity.[4] The aldehyde functional group readily undergoes condensation reactions with amines (e.g., anilines, diamines) to form Schiff bases (imines), which can then cyclize to form various heterocyclic systems like benzimidazoles and quinazolines.

-

Derivatizing Agent: While its precursor, 3,5-dinitrobenzoyl chloride, is more commonly used to derivatize alcohols and amines for analytical purposes, this compound can also be used to characterize primary amines through the formation of crystalline imines.

The dinitroaromatic core is of particular interest in drug discovery. The nitro groups can act as hydrogen bond acceptors and can be reduced to amino groups, providing a route to a wide array of derivatives. While direct data on the biological activity of this compound is limited, derivatives of the closely related 3,5-dinitrobenzoic acid have shown promising antifungal activity against Candida species.

Spectroscopic Data

While Sigma-Aldrich notes that it does not collect analytical data for this specific product, typical spectroscopic features can be predicted based on its structure. For related dinitroaromatic compounds, extensive spectral data is available.

-

¹H NMR: The proton spectrum is expected to be simple. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift (likely >10 ppm). The aromatic protons would appear as two signals: a triplet for the proton at C4 (between the nitro groups) and a doublet for the two equivalent protons at C2 and C6.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the ipso-carbon attached to the aldehyde, the carbons bearing the nitro groups, and the remaining aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde (~1700 cm⁻¹), characteristic symmetric and asymmetric stretches for the nitro groups (-NO₂) (~1540 and 1350 cm⁻¹), and C-H stretching for the aromatic ring and aldehyde.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (196.12). Common fragmentation patterns would involve the loss of the aldehyde group or nitro groups.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Sensitization, Skin | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT, Single Exposure | H335: May cause respiratory irritation |

(Data sourced from GHS classifications on PubChem)[1]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Profile of 3,5-Dinitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dinitrobenzaldehyde, a key chemical intermediate in various synthetic processes. Due to the limited availability of a complete public domain dataset for this compound, this document presents a detailed summary of available spectroscopic information, alongside data for structurally similar compounds to serve as a valuable reference. The guide also outlines standardized experimental protocols for obtaining such data and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data

Obtaining a complete, experimentally verified set of spectroscopic data for this compound from publicly accessible sources has proven challenging. Therefore, this section provides a summary of typical spectral characteristics expected for this compound based on its structure and includes data from closely related analogs for comparative purposes.

Note: The following tables summarize predicted values and data from related compounds. These should be used as a reference and not as a substitute for experimental data obtained on a pure sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aldehydic proton and the aromatic protons. The strong electron-withdrawing nature of the two nitro groups and the aldehyde group will significantly deshield the aromatic protons, shifting their signals downfield.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons bearing the nitro groups, the unsubstituted aromatic carbons, and the carbon of the C-H bond in the aromatic ring.

Table 1: Predicted and Comparative ¹H and ¹³C NMR Data

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| This compound (Predicted) | ¹H | ~10.2 | s | Aldehydic proton |

| ~9.2 | t | H-4 | ||

| ~9.0 | d | H-2, H-6 | ||

| ¹³C | ~189 | s | C=O | |

| ~149 | s | C-NO₂ | ||

| ~138 | s | C-CHO | ||

| ~129 | d | C-2, C-6 | ||

| ~125 | d | C-4 |

¹³C NMR Data for a Related Compound: 3-Nitrobenzaldehyde (B41214)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde Carbon | 189.9 |

This data for 3-nitrobenzaldehyde is provided for comparative purposes to estimate the chemical shift of the aldehyde carbon.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and the nitro groups.

Table 2: Characteristic IR Absorption Bands for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |

| Carbonyl (C=O) | Stretch | ~1710 - 1690 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1330 | Strong |

| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium-Weak |

IR Data for a Related Compound: Gas Phase IR Spectrum of 3,5-Dinitro-4-hydroxybenzaldehyde

While not an exact match, the gas-phase IR spectrum of 3,5-Dinitro-4-hydroxybenzaldehyde from the NIST database can provide some insight into the vibrational modes of a dinitro-substituted benzaldehyde (B42025) derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro and carbonyl chromophores conjugated with the benzene (B151609) ring will influence the position and intensity of these bands.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~230 - 250 | π → π |

| ~300 - 330 | n → π |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.1.2. ¹H NMR Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Perform baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

2.1.3. ¹³C NMR Acquisition

-

Instrument Setup: Use the same sample and initial setup as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C. The number will depend on the sample concentration.

-

Relaxation Delay: A delay of 2-5 seconds is common for qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase the spectrum.

-

Reference the spectrum to the solvent's carbon signal.

-

Perform baseline correction.

-

IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

2.2.2. Data Acquisition

-

Background Spectrum: Place the empty sample holder in the spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

2.3.1. Sample Preparation

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

2.3.2. Data Acquisition

-

Blank Spectrum: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Spectrum: Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.

-

Scan: Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: The software will subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reaction Mechanism of 3,5-Dinitrobenzaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 3,5-dinitrobenzaldehyde with primary amines is a cornerstone of synthetic organic chemistry, leading to the formation of Schiff bases (imines). This reaction is of significant interest due to the electron-withdrawing nature of the nitro groups, which enhances the electrophilicity of the carbonyl carbon and influences the reaction kinetics and mechanism. This technical guide provides a comprehensive overview of the core reaction mechanism, supported by experimental protocols and data presentation. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction in their work.

The Core Reaction Mechanism: Schiff Base Formation

The reaction between this compound and a primary amine proceeds through a two-step mechanism involving a hemiaminal (or carbinolamine) intermediate. The overall reaction is a nucleophilic addition to the carbonyl group followed by dehydration.

Step 1: Nucleophilic Attack and Formation of the Hemiaminal Intermediate

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the two nitro groups at the meta positions increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This initial attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to form a neutral hemiaminal (carbinolamine). This step is generally reversible.

Step 2: Dehydration to Form the Schiff Base (Imine)

The hemiaminal intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration to form the final Schiff base product. The hydroxyl group of the hemiaminal is protonated (under acidic conditions) to form a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (imine) drives the reaction to completion. The formation of the stable, conjugated Schiff base is the thermodynamic driving force for the reaction.

Quantitative Data

While specific kinetic and equilibrium data for the reaction of this compound with a wide range of primary amines are not extensively tabulated in the literature, data from related systems provide valuable insights. The following tables summarize representative data for Schiff base formation reactions involving substituted benzaldehydes and amines.

Table 1: Reaction Yields of Schiff Bases from Substituted Benzaldehydes and Primary Amines

| Benzaldehyde Derivative | Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol (B145695) | NaOH (catalytic) | 4 | 97.6 | [1] |

| 4-Chlorobenzaldehyde | p-Toluidine | None (mechanochemical) | None | - | 98.6 | [2] |

| 4-Nitrobenzaldehyde | p-Toluidine | None (mechanochemical) | None | - | 99.6 | [2] |

| 3,5-Dibromosalicylaldehyde | 4-Methoxyaniline | Ethanol | Formic Acid | 4.5 | 77 | [3] |

| 3,5-Diiodosalicylaldehyde | 4-Methoxyaniline | Ethanol | None | 3 | 74 | [3] |

Table 2: Second-Order Rate Constants for the Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines in Methanol [2]

| Substituent in Aniline (B41778) | k₂ at 30°C (L mol⁻¹ s⁻¹) | k₂ at 40°C (L mol⁻¹ s⁻¹) | k₂ at 50°C (L mol⁻¹ s⁻¹) |

| 4-OCH₃ | 1.58 x 10⁻² | 2.88 x 10⁻² | 5.01 x 10⁻² |

| 4-CH₃ | 5.62 x 10⁻³ | 1.00 x 10⁻² | 1.78 x 10⁻² |

| H | 1.26 x 10⁻³ | 2.51 x 10⁻³ | 4.47 x 10⁻³ |

| 4-Cl | 4.47 x 10⁻⁴ | 8.91 x 10⁻⁴ | 1.58 x 10⁻³ |

| 3-NO₂ | 2.51 x 10⁻⁵ | 5.01 x 10⁻⁵ | 1.00 x 10⁻⁴ |

Table 3: Equilibrium Constants for the Formation of Hemiaminal Adducts from Formaldehyde and Primary Amines in Aqueous Solution [4]

| Primary Amine | L₁ (M⁻¹) | L₂ (M⁻²) |

| Glycine | 10.5 | 13.8 |

| Ethylamine | 1.7 | 0.3 |

| Tris(hydroxymethyl)aminomethane | 0.23 | 0.01 |

Note: L₁ and L₂ represent the equilibrium constants for the formation of the mono- and dihydroxymethyl adducts, respectively.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and kinetic analysis of the reaction between this compound and a primary amine.

Synthesis and Characterization of a Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine, followed by characterization.

Materials:

-

This compound

-

Primary amine (e.g., aniline or a substituted aniline)

-

Ethanol (or another suitable solvent like methanol)

-

Glacial acetic acid (catalyst, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Filtration apparatus

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

-

UV-Vis spectrophotometer

Procedure:

-

Dissolution of Reactants: Dissolve equimolar amounts of this compound and the chosen primary amine in a minimal amount of ethanol in a round-bottom flask.

-

Addition of Catalyst (Optional): Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

FTIR Spectroscopy: Record the FTIR spectrum. Look for the characteristic imine (C=N) stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde and the N-H bending of the primary amine.

-

NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra to confirm the structure of the Schiff base. The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum to observe the electronic transitions of the conjugated system.

-

Kinetic Analysis using UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate constants of the reaction between this compound and a primary amine using UV-Vis spectrophotometry.

Materials and Equipment:

-

This compound stock solution of known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Primary amine stock solution of known concentration in the same solvent.

-

Thermostatted UV-Vis spectrophotometer with a multi-cell holder.

-

Quartz cuvettes.

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the Schiff base product. This can be done by recording the UV-Vis spectrum of a solution where the reaction has gone to completion. The reactants should have minimal absorbance at this wavelength.

-

Kinetic Runs:

-

Set the spectrophotometer to monitor the absorbance at the determined λ_max over time.

-

Equilibrate the reactant solutions to the desired temperature in a water bath.

-

To a quartz cuvette, add a known volume of the this compound solution.

-

Initiate the reaction by adding a known volume of the primary amine solution (typically in excess to ensure pseudo-first-order conditions).

-

Quickly mix the solution and place the cuvette in the spectrophotometer.

-

Record the absorbance at regular time intervals until no further change is observed.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

-

The second-order rate constant (k₂) can be determined by measuring k_obs at various concentrations of the excess reactant (the primary amine). A plot of k_obs versus the concentration of the amine will yield a straight line with a slope equal to k₂.

-

Conclusion

References

Crystal Structure of 3,5-Dinitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,5-Dinitrobenzaldehyde, a key reagent in the synthesis of various heterocyclic compounds with potential therapeutic applications. This document outlines the precise crystallographic parameters, detailed experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Core Data Summary

The crystallographic data presented below has been derived from single-crystal X-ray diffraction studies and provides a comprehensive overview of the solid-state structure of this compound.

Crystallographic Data

The crystal structure of this compound was determined at a low temperature of 110 K, revealing a monoclinic crystal system. The key parameters defining the unit cell and the data collection and refinement statistics are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₄N₂O₅ |

| Formula Weight | 196.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2791 (2) |

| b (Å) | 5.26310 (10) |

| c (Å) | 14.9903 (4) |

| α (°) | 90 |

| β (°) | 90.9960 (10) |

| γ (°) | 90 |

| Volume (ų) | 653.09 (3) |

| Z | 4 |

| Temperature (K) | 110 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 6627 |

| Independent Reflections | 2321 |

| R-factor | 0.043 |

| Data-to-parameter ratio | 16.7 |

Table 1: Summary of crystallographic data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of 3,5-dinitrobenzoyl chloride.[1]

Materials:

-

3,5-Dinitrobenzoyl chloride

-

Dry diglyme (B29089)

-

Lithium aluminum tri-tert-butoxyhydride

-

Benzene

-

Concentrated hydrochloric acid

-

2% Sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate

-

Charcoal

-

Diethyl ether

Procedure:

-

A reaction flask equipped with a dropping funnel, stirrer, and nitrogen inlet is flame-dried under a stream of dry nitrogen.

-

115.0 g (0.4989 mole) of 3,5-dinitrobenzoyl chloride and 500 ml of dry diglyme are added to the flask.

-

The solution is vigorously stirred and cooled to -78°C in a cooling bath.

-

A solution of lithium aluminum tri-tert-butoxyhydride in dry diglyme is prepared separately and added dropwise to the cooled solution of 3,5-dinitrobenzoyl chloride.

-

After the addition is complete, the reaction mixture is processed by adding saturated aqueous sodium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic extracts are washed with water containing hydrochloric acid and then with a 2% sodium hydrogen carbonate solution until the washings are basic.

-

The organic layer is dried over anhydrous sodium sulfate, treated with charcoal, and filtered.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product is purified by trituration with cold dry diethyl ether to yield a solid product.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation method.[2]

Materials:

-

Purified this compound

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

10 mg (0.05 mmol) of purified this compound is dissolved in 1 ml of dichloromethane.

-

The solution is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

X-ray quality crystals are typically obtained after 5 days.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures, from the initial synthesis to the final crystal structure determination.

References

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3,5-Dinitrobenzaldehyde, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize this compound in their work.

Core Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while the melting point is well-documented, specific quantitative solubility data in a range of solvents is not extensively available in published literature and should be determined experimentally for specific applications.

| Physical Property | Value | Notes |

| Melting Point | 85 °C | |

| Solubility | ||

| Water | Information not available | Qualitative assessments of related compounds suggest low solubility. |

| Ethanol | Information not available | Expected to be soluble based on the polarity of related compounds. |

| Acetone | Information not available | Expected to be soluble based on the polarity of related compounds. |

| Dimethyl Sulfoxide (DMSO) | Information not available | Expected to be soluble based on the solvent properties of DMSO. |

| Hexane | Information not available | Expected to have low solubility due to its nonpolar nature. |

| Toluene | Information not available | Expected to have limited solubility. |

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following sections detail standard experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique for melting point determination.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample (finely powdered)

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube are then immersed in the heating oil within the Thiele tube.

-

Digital Melting Point Apparatus: The capillary tube is inserted into the designated slot in the heating block of the apparatus.

-

-

Heating: The heating medium is heated gently and steadily. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed carefully through the magnifier of the apparatus. Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last solid crystal melts completely.

-

-

Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The following protocol describes a general method for the qualitative and semi-quantitative determination of the solubility of a compound in various solvents.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipettes or cylinders

-

Analytical balance

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, DMSO, hexane, toluene)

Procedure:

-

Preparation of Test Solutions: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The results can be categorized as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Semi-Quantitative Determination (Optional): If the compound is soluble, additional weighed portions of the solute can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of the solute dissolved in the known volume of the solvent can then be calculated to express the solubility in terms of g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

An In-depth Technical Guide on the Photostability and Degradation of 3,5-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photostability and degradation pathways of 3,5-Dinitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document outlines a theoretical framework based on the known photochemistry of related nitroaromatic and benzaldehyde (B42025) derivatives. It details the experimental protocols necessary to empirically determine its photostability profile, including kinetic analysis, quantum yield determination, and degradation product identification. This guide is intended to serve as a foundational resource for researchers initiating studies on the photochemical properties of this compound.

Introduction

This compound is a nitroaromatic compound with potential applications in chemical synthesis. The presence of two electron-withdrawing nitro groups and a carbonyl functional group suggests a complex photochemical behavior. Understanding the photostability of this molecule is critical for its application in drug development and other areas where exposure to light is a factor, as photodegradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This guide will explore the theoretical basis for its photodegradation and provide detailed methodologies for its experimental investigation.

Theoretical Photochemical Pathways

The photochemical degradation of this compound is likely to be governed by the electronic properties of both the nitro groups and the benzaldehyde moiety. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From this state, several degradation pathways can be initiated.

Nitroaromatic compounds are known to undergo rapid and efficient intersystem crossing to the triplet state. It is from this excited triplet state that many photochemical reactions are initiated. For this compound, two primary degradation pathways are postulated: reactions involving the nitro groups and reactions involving the aldehyde group.

Nitro Group-Mediated Degradation

The photochemistry of nitroaromatic compounds can involve the reduction of the nitro group or cleavage of the C-NO2 bond. In the presence of a hydrogen-donating solvent or other molecules, the excited nitro group can abstract a hydrogen atom, leading to the formation of nitroso compounds and, subsequently, other reduction products. Another possible pathway is the rearrangement to a nitrite (B80452) ester, followed by cleavage to form a phenoxy radical and nitric oxide.

Aldehyde Group-Mediated Degradation

Aromatic aldehydes can undergo Norrish Type I cleavage upon photoexcitation. This involves the homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring, yielding a 3,5-dinitrophenyl radical and a formyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination.

Based on these general principles, a plausible photodegradation pathway for this compound is proposed in the diagram below.

Quantitative Photostability Data (Hypothetical)

Table 1: Photodegradation Kinetics of this compound in Acetonitrile

| Parameter | Value (Hypothetical) | Conditions |

| Rate Constant (k) | 0.015 min⁻¹ | 25°C, Irradiation at λmax, Initial Concentration: 10 µg/mL |

| Half-life (t½) | 46.2 min | Calculated as 0.693/k |

| Quantum Yield (Φ) | 0.05 | Determined using o-nitrobenzaldehyde actinometry at 365 nm |

| Molar Absorptivity (ε) at λmax | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ | In Acetonitrile |

| λmax | 254 nm | In Acetonitrile |

Table 2: Major Photodegradation Products Identified by LC-MS/MS (Hypothetical)

| Retention Time (min) | m/z ([M+H]⁺) | Proposed Structure |

| 5.8 | 169.035 | 1,3-Dinitrobenzene |

| 7.2 | 183.030 | 3-Nitro-5-nitrosobenzaldehyde |

| 4.5 | 183.030 | 3,5-Dinitrobenzoic acid |

Experimental Protocols

To determine the photostability and degradation pathways of this compound, a series of experiments should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the photostability of a chemical compound.

Protocol for Photodegradation Kinetics

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL.

-

Photostability Chamber: Place a quartz cuvette containing the working solution in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. Place it in the same chamber to monitor for thermal degradation.

-

Irradiation and Sampling: Irradiate the sample and withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the this compound peak.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k). The half-life can be calculated as t½ = 0.693/k.

Protocol for Quantum Yield Determination

-

Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., o-nitrobenzaldehyde in a suitable solvent).

-

Photon Flux Measurement: Irradiate the actinometer solution under the same conditions as the sample of interest for a set period. Determine the change in concentration of the actinometer using UV-Vis spectrophotometry or HPLC. Calculate the photon flux of the light source based on the known quantum yield of the actinometer.

-

Sample Irradiation: Irradiate a solution of this compound of known concentration and absorbance at the irradiation wavelength under identical conditions.

-

Degradation Measurement: Measure the initial rate of degradation of this compound by HPLC.

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated as the rate of degradation of this compound divided by the rate of photon absorption (determined from the photon flux and the absorbance of the sample).

Protocol for Degradation Product Identification

-

Forced Degradation: Prepare a more concentrated solution of this compound (e.g., 100 µg/mL) and expose it to light for a longer duration to generate a sufficient quantity of degradation products.

-

LC-MS/MS Analysis: Analyze the degraded sample using a high-resolution LC-MS/MS system.

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the degradation products and tandem mass spectra (MS/MS) to obtain fragmentation patterns.

-

Structure Elucidation: Propose structures for the degradation products based on their exact mass, fragmentation patterns, and knowledge of plausible photochemical reaction pathways.

Conclusion

While specific experimental data on the photostability of this compound are scarce, a theoretical framework based on the known photochemistry of nitroaromatics and benzaldehydes provides a solid foundation for investigation. The primary anticipated degradation pathways involve Norrish Type I cleavage of the aldehyde group and photoreduction of the nitro groups. The experimental protocols detailed in this guide provide a systematic approach to determining the photodegradation kinetics, quantum yield, and degradation products of this compound. Such studies are essential for assessing its suitability for various applications and for ensuring its quality, safety, and efficacy in light-exposed environments.

An In-depth Technical Guide on the Electrophilicity and Reactivity of 3,5-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrobenzaldehyde is a highly reactive aromatic aldehyde of significant interest in organic synthesis and drug development. The presence of two strongly electron-withdrawing nitro groups at the meta positions dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilicity and reactivity of this compound, including quantitative reactivity data, detailed experimental protocols for key reactions, and its application in biochemical assays.

Core Concepts: Electrophilicity and Reactivity

The chemical behavior of this compound is dominated by the electronic effects of the two nitro groups. These groups exert a powerful electron-withdrawing influence on the benzene (B151609) ring through both inductive (-I) and resonance (-M) effects. This electron withdrawal has a profound impact on the reactivity of the aldehyde functional group.

The carbonyl carbon in an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is significantly enhanced. The nitro groups pull electron density away from the aromatic ring, which in turn withdraws electron density from the formyl group. This increased partial positive charge on the carbonyl carbon makes it a much more potent electrophile compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating substituents.

This heightened electrophilicity translates to increased reactivity towards nucleophiles. Reactions that involve nucleophilic attack at the carbonyl carbon, such as condensation and addition reactions, proceed at a faster rate with this compound.[1]

Quantitative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction, a reaction known to be accelerated by electron-withdrawing groups.[1]

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |

| p-NO₂ | Wittig Reaction | 14.7 |

| m-NO₂ | Wittig Reaction | 10.5 |

| p-Cl | Wittig Reaction | 2.75 |

| H | Wittig Reaction | 1.00 |

| p-CH₃ | Wittig Reaction | 0.45 |

Note: k₀ is the rate constant for unsubstituted benzaldehyde.

As the data illustrates, benzaldehydes with electron-withdrawing nitro groups exhibit substantially higher reaction rates in the Wittig reaction.[1] Given that this compound possesses two such groups, its reactivity is expected to be even greater than that of p-nitrobenzaldehyde and m-nitrobenzaldehyde.

Key Reactions and Experimental Protocols

The enhanced electrophilicity of this compound makes it a valuable substrate for a variety of organic transformations. Detailed protocols for its synthesis and two key reactions are provided below.

Synthesis of this compound

This protocol describes the reduction of 3,5-dinitrobenzoyl chloride using lithium tri-tert-butoxyaluminum hydride.

Materials:

-

3,5-Dinitrobenzoyl chloride

-

Lithium tri-tert-butoxyaluminum hydride

-

Diglyme (anhydrous)

-

Benzene

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Chloride solution

-

2% Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (B86663)

-

Activated Charcoal

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 3,5-dinitrobenzoyl chloride (1.0 eq) and anhydrous diglyme.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous diglyme.

-

Add the hydride solution dropwise to the cooled 3,5-dinitrobenzoyl chloride solution, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Pour the cold reaction mixture into a beaker containing a mixture of ice, concentrated hydrochloric acid, and saturated sodium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with benzene.

-

Combine the organic layers and wash successively with dilute hydrochloric acid and 2% sodium bicarbonate solution until the washings are basic.

-

Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by trituration with cold diethyl ether or by recrystallization.

Wittig Reaction with this compound

This protocol outlines the synthesis of an alkene from this compound and a phosphonium (B103445) ylide.

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride

-

50% Sodium Hydroxide (B78521) solution

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

To a reaction tube, add benzyltriphenylphosphonium chloride (1.1 eq), this compound (1.0 eq), and dichloromethane.

-

With vigorous stirring, add 50% sodium hydroxide solution dropwise.

-

Continue to stir the mixture vigorously for 30 minutes.

-

Add a 1:1 mixture of water and dichloromethane to the reaction tube, shake, and separate the organic layer.

-

Wash the aqueous layer with dichloromethane and combine the organic extracts.

-

Dry the combined organic layers over anhydrous sodium sulfate and then remove the solvent.

-

Recrystallize the crude product from propanol to obtain the purified alkene.[3][4]

Knoevenagel Condensation with this compound

This protocol describes the condensation of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326).

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Ammonium (B1175870) acetate (B1210297) (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of ammonium acetate to the solution.[5]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration and wash with cold ethanol.

-

Dry the product to obtain the purified condensation product.[6]

Applications in Biochemical Assays and Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its high reactivity makes it a useful tool in biochemical assays and as a derivatizing agent. A notable application involves its use in the derivatization of amines for High-Performance Liquid Chromatography (HPLC) analysis.

Derivatization of Amines for HPLC Analysis

The amino groups of biomolecules such as amino acids and biogenic amines are often derivatized to enhance their detection by HPLC with UV or fluorescence detectors. The highly reactive aldehyde group of this compound can react with primary amines to form Schiff bases, which are chromophoric and thus easily detectable. A related compound, 3,5-dinitrobenzoyl chloride, is commonly used for this purpose.[7][8][9]

Workflow for Amine Derivatization using a 3,5-Dinitro- Aromatic Reagent:

Caption: Workflow for the derivatization of amines with a 3,5-dinitro- aromatic reagent for HPLC analysis.

This derivatization workflow allows for the sensitive and quantitative analysis of various amines in complex biological matrices, which is crucial in drug metabolism studies and the diagnosis of certain diseases.

Logical Relationships in Reactivity

The reactivity of this compound can be understood through a logical relationship between its structure and its behavior in chemical reactions.

Caption: Logical relationship between the structure of this compound and its chemical reactivity.

Conclusion

This compound is a powerful synthetic intermediate whose high electrophilicity and reactivity are a direct consequence of the strong electron-withdrawing nature of its two nitro substituents. This enhanced reactivity makes it an ideal substrate for a range of nucleophilic addition and condensation reactions, often leading to higher yields and faster reaction times compared to less activated benzaldehydes. Its utility extends to biochemical applications, particularly as a derivatizing agent for the analysis of biomolecules. A thorough understanding of its chemical properties is essential for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Schiff Base Formation with 3,5-Dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of Schiff base formation, with a specific focus on the reaction involving 3,5-dinitrobenzaldehyde. It details the underlying chemical principles, the influence of substituents on reactivity, and provides detailed experimental protocols for the synthesis and characterization of these important compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical guidance.

Introduction

Schiff bases, also known as imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. The versatility of Schiff bases has led to their widespread application in various scientific disciplines, including medicinal chemistry, where they exhibit a broad range of biological activities such as antimicrobial, antifungal, and antitumor properties.

The reactivity of the carbonyl compound is a critical factor in Schiff base formation. The use of substituted benzaldehydes allows for the fine-tuning of the electronic properties of the resulting Schiff base. This compound, with its two strongly electron-withdrawing nitro groups, presents an interesting case study in this regard. This guide will delve into the mechanistic details of its reaction to form Schiff bases.

The General Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The general mechanism can be described in two main stages:

-

Nucleophilic Addition: The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. This elimination step is often the rate-determining step and can be catalyzed by either an acid or a base.

Acid Catalysis

The reaction is typically carried out under weakly acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, converting it into a better leaving group (water).

It is crucial to control the pH of the reaction medium. In strongly acidic conditions, the amine nucleophile will be protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic and thus inhibiting the reaction.

The Role of Substituents: The Case of this compound

The presence of two nitro (-NO₂) groups at the meta positions of the benzaldehyde (B42025) ring significantly influences the reactivity of the carbonyl group. Nitro groups are potent electron-withdrawing groups due to both the inductive effect (-I) and the resonance effect (-M).

-

Increased Electrophilicity: The electron-withdrawing nature of the nitro groups pulls electron density away from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it a stronger electrophile. This enhanced electrophilicity accelerates the initial nucleophilic attack by the primary amine.

-

Stabilization of Intermediates: The electron-withdrawing groups can also stabilize the transition states and intermediates formed during the reaction, further contributing to an increased reaction rate.

While the electron-withdrawing groups on the aldehyde enhance the reaction rate, it is important to note that electron-withdrawing groups on the amine would have the opposite effect by decreasing its nucleophilicity.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of a Schiff base from this compound and a primary amine, based on common laboratory practices for similar reactions.[1][2][3][4][5] A specific example for the synthesis of N-(3,5-dinitrobenzylidene)-4-methoxyaniline is also provided for illustrative purposes.

General Synthesis of a Schiff Base from this compound

Materials:

-

This compound

-

Primary amine (e.g., aniline, p-toluidine, ethylenediamine)

-

Absolute Ethanol (B145695) or Methanol

-

Glacial Acetic Acid (catalyst, optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1 equivalent for a monoamine, 0.5 equivalents for a diamine) in absolute ethanol.

-

Reaction Mixture: Slowly add the amine solution to the stirred aldehyde solution at room temperature. A precipitate may form immediately.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Drying: Dry the purified Schiff base in a desiccator over a drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis).

Example Protocol: Synthesis of N-(3,5-dinitrobenzylidene)-4-methoxyaniline

This protocol is adapted from procedures for similar Schiff base syntheses.[1]

Procedure:

-

A solution of 4-methoxyaniline (p-anisidine) (0.98 mmol) in 5 mL of ethanol is added to a hot solution of this compound (0.98 mmol) in 5 mL of ethanol.

-

The mixture is refluxed for 3 hours, during which a precipitate forms.

-

The reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

-

The product is washed with boiling ethanol and then diethyl ether.

-

The purified Schiff base is dried under vacuum.

Data Presentation: Characterization of Schiff Bases

The following tables summarize the expected and reported quantitative data for Schiff bases derived from substituted benzaldehydes. This data is crucial for confirming the successful synthesis and purity of the target compound.

Table 1: Physicochemical and Yield Data for Analagous Schiff Bases

| Schiff Base Derivative | Aldehyde | Amine | Yield (%) | Melting Point (°C) | Reference |

| N-(3-Nitrobenzylidene)aniline | 3-Nitrobenzaldehyde | Aniline | - | 71 | [6] |

| N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine | 3-Nitrobenzaldehyde | Ethylenediamine | High | - | [1] |

| Benzaldehyde-2,4-dinitrophenylhydrazone | Benzaldehyde | 2,4-Dinitrophenylhydrazine | 91.86 | - |

Table 2: Key FT-IR Spectral Data for Schiff Bases (cm⁻¹)

| Functional Group | Expected Range (cm⁻¹) | Example: Benzaldehyde-2,4-dinitrophenylhydrazone[1] |

| C=N (Azomethine) Stretch | 1600 - 1650 | 1618 |

| N-O (Nitro) Symmetric Stretch | 1330 - 1370 | 1330 (symmetrical -NO₂) |

| N-O (Nitro) Asymmetric Stretch | 1500 - 1560 | - |

| C-H (Aromatic) Stretch | 3000 - 3100 | 3097 |

| N-H Stretch (from amine if secondary) | 3300 - 3500 | 3284 (from hydrazone) |

Table 3: Key ¹H NMR Spectral Data for Schiff Bases (δ, ppm)

| Proton | Expected Chemical Shift (ppm) | Example: N-(3-Nitrobenzylidene)aniline (in CDCl₃)[6] |

| -CH=N- (Azomethine) | 8.0 - 9.0 | 8.55 (s, 1H) |

| Aromatic Protons | 6.5 - 9.0 | 7.25-8.80 (m, 9H) |

Table 4: Key UV-Vis Spectral Data for Schiff Bases

| Electronic Transition | Expected Wavelength Range (nm) | Example: Benzaldehyde-2,4-dinitrophenylhydrazone (in DMF)[1] |

| π → π | 250 - 300 | 260 |

| n → π | 350 - 400 | 390 |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical and procedural pathways described in this guide.

Signaling Pathways and Logical Relationships

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Workflows

Caption: General experimental workflow for Schiff base synthesis.

Conclusion

The formation of Schiff bases from this compound is a robust and efficient reaction, enhanced by the strong electron-withdrawing nature of the nitro substituents. This technical guide has provided a detailed overview of the reaction mechanism, highlighting the role of acid catalysis and the electronic effects of the substituents. The provided experimental protocols and compiled characterization data offer a practical framework for the synthesis and analysis of these compounds. A thorough understanding of these principles is essential for the rational design and development of novel Schiff base derivatives with potential applications in medicinal chemistry and materials science. Further research, particularly in obtaining detailed kinetic data for the reaction with this compound, would provide deeper insights into its reactivity.

References

- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 2. jetir.org [jetir.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Molecular Orbitals of 3,5-Dinitrobenzaldehyde: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular orbitals of 3,5-Dinitrobenzaldehyde. While direct, in-depth computational studies on the molecular orbitals of this compound are not extensively available in the current body of literature, this paper will draw upon established theoretical studies of structurally related aromatic nitro compounds to present a robust framework for such an investigation. The methodologies, expected outcomes, and the significance of these theoretical insights in the context of drug development and material science are detailed below.

Introduction to the Theoretical Study of Molecular Orbitals

The electronic structure and properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity and electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Theoretical and computational chemistry provide powerful tools to investigate the molecular orbitals of compounds like this compound. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules.[1]

Computational Methodology: A Practical Workflow

A typical theoretical investigation into the molecular orbitals of this compound would follow a structured workflow. This process involves geometry optimization, frequency calculations to confirm a true energy minimum, and subsequent analysis of the electronic properties.

Caption: A typical workflow for the theoretical study of a molecule like this compound.

Key Theoretical Analyses and Expected Insights

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the benzene (B151609) ring and the aldehyde group, which are electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the nitro groups, which are strong electron-withdrawing groups. The energy of these orbitals and their gap are key indicators of the molecule's electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the nitro and aldehyde groups, indicating susceptibility to electrophilic attack. Positive potential (blue regions) is expected around the hydrogen atoms of the benzene ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization.[1] This analysis can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis type) orbitals. For this compound, significant delocalization is expected between the p-orbitals of the benzene ring and the nitro groups.

Illustrative Quantitative Data

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Table 2: Illustrative Calculated Geometrical Parameters

| Bond/Angle | Calculated Value |

| C-C (aromatic) | 1.39 Å |

| C-N | 1.47 Å |

| N-O | 1.22 Å |

| C-C=O | 1.49 Å |

| C=O | 1.21 Å |

| O-N-O | 124° |

| C-C-N | 118° |

Relationship Between Molecular Orbitals and Chemical Properties

The theoretical data derived from molecular orbital studies have direct implications for the chemical and biological properties of this compound.

Caption: Relationship between molecular orbitals and the properties of this compound.

Experimental Protocols for Validation

Theoretical calculations are often validated by experimental data. For this compound, the following spectroscopic techniques are crucial.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups and vibrational modes of the molecule.

-

Methodology: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The experimental vibrational frequencies can then be compared with the theoretically calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectrum is recorded on an NMR spectrometer. The chemical shifts in the experimental spectrum can be compared with the theoretically predicted values.

Conclusion

Theoretical studies on the molecular orbitals of this compound, primarily through DFT calculations, can provide profound insights into its electronic structure, reactivity, and stability. While this whitepaper has presented a framework based on studies of analogous compounds, a dedicated computational investigation of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science. The combination of theoretical predictions and experimental validation offers a powerful approach to understanding and utilizing the properties of this and other similar molecules.

References

An In-Depth Technical Guide to 3,5-Dinitrobenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzaldehyde is a significant chemical compound characterized by a benzene (B151609) ring substituted with an aldehyde group and two nitro groups at the meta positions. This arrangement of functional groups imparts unique reactivity, making it a valuable reagent and building block in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of applications of this compound, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in readily available historical chemical literature. However, the synthesis of related dinitro-aromatic compounds was an active area of research in the late 19th century. For instance, the synthesis of 2,4-dinitrobenzaldehyde (B114715) from 2,4-dinitrotoluene (B133949) was described in the early 20th century, suggesting that methods for preparing dinitrobenzaldehyde isomers were being explored.

One of the earliest documented methods for preparing this compound involved the reduction of 4-bromo-3,5-dinitrobenzaldehyde with copper(I) hydride.[1] A more widely recognized and detailed synthesis, however, is the reduction of 3,5-dinitrobenzoyl chloride. This method, detailed in Organic Syntheses, has become a standard laboratory procedure.[2]

Physicochemical and Spectroscopic Data

Accurate and reliable data are crucial for the application of any chemical compound. The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₅ | [3] |

| Molecular Weight | 196.12 g/mol | [3] |

| Melting Point | 85 °C | [2] |

| Boiling Point | 323.9 ± 32.0 °C (Predicted) | [2] |